molecular formula C16H15ClN4O3S B2686279 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol CAS No. 946385-77-9

2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol

Cat. No. B2686279
CAS RN: 946385-77-9
M. Wt: 378.83
InChI Key: IHXLMSAFKACNNB-UHFFFAOYSA-N
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Description

2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol is a useful research compound. Its molecular formula is C16H15ClN4O3S and its molecular weight is 378.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

The chemical compound under investigation has relevance in the synthesis and study of heterocyclic compounds. For instance, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes leads to the formation of various heterocycles, including 4-hydroxy and 4-mercaptopyrimidine derivatives. These compounds have potential applications in creating novel pharmaceuticals and materials with unique properties. The process facilitates the exploration of aminothio compounds and isothiazolo[5,4-d]pyrimidines, indicating the versatility of such chemical frameworks in synthesizing complex molecules (I. Shibuya, 1984).

Antibacterial and Enzyme Inhibition Potential

Research into derivatives of 1,3,4-oxadiazole, closely related to the query compound, shows significant antibacterial activity against both gram-negative and gram-positive bacteria. These findings are crucial for developing new antimicrobial agents, especially in a time when antibiotic resistance is a growing concern. Compounds synthesized from 4-chlorophenoxyacetic acid have demonstrated moderate inhibitors of α-chymotrypsin enzyme, suggesting potential applications in treating diseases related to enzyme dysfunction. The ability to dock these compounds with specific proteins offers insights into their mechanism of action and enhances the understanding of their therapeutic potential (S. Z. Siddiqui et al., 2014).

Polymeric Material Development

In the field of materials science, derivatives of benzidine, including those with chlorophenyl and thiophenyl substitutions, have been synthesized and used to create transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, making them suitable for applications requiring durable, high-performance polymers. The synthesis of such compounds highlights the broader applicability of the chemical frameworks being studied, extending beyond pharmaceuticals into advanced material engineering (P. Tapaswi et al., 2015).

Anticancer Activity

Novel pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties, along with pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, through their unique chemical structures, exhibited higher anticancer activity compared to standard drugs like doxorubicin in some cases. The synthesis of such compounds showcases the potential of heterocyclic chemistries in developing new therapeutic agents for cancer treatment (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c1-9-10(6-7-22)15(23)20-16(18-9)25-8-13-19-14(21-24-13)11-4-2-3-5-12(11)17/h2-5,22H,6-8H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXLMSAFKACNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL

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